

Spectroscopic Data Analysis of 5-Ethylnonan-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-ethylnonan-3-ol

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This technical guide provides a comprehensive analysis of the spectroscopic data for **5-ethylnonan-3-ol**, a secondary alcohol with the molecular formula $C_{11}H_{24}O$.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a deep understanding of the structural elucidation of organic molecules through modern spectroscopic techniques. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this compound.

Introduction to 5-Ethylnonan-3-ol

5-Ethylnonan-3-ol is a branched-chain secondary alcohol. Its structure, consisting of a nonane backbone with an ethyl group at the fifth position and a hydroxyl group at the third position, presents a unique spectroscopic fingerprint.^[2] Understanding this fingerprint is crucial for quality control in its synthesis, for its identification in complex mixtures, and for predicting its chemical behavior in various applications. The molecular weight of **5-ethylnonan-3-ol** is 172.31 g/mol.^[3]

This guide will provide not only the spectroscopic data but also the underlying principles and detailed experimental protocols. This approach is designed to equip the reader with the practical knowledge to acquire and interpret similar data in their own research endeavors.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of **5-ethylnonan-3-ol** provides valuable information about the number of different types of protons and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

A standard operating procedure for acquiring a ¹H NMR spectrum is outlined below.^[4]^[5]^[6]^[7]

- Sample Preparation:
 - Accurately weigh approximately 5-20 mg of **5-ethylnonan-3-ol**.^[7]
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.^[7]
 - Transfer the solution to a clean 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.^[7]
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
 - Tune and match the probe to the ¹H frequency.
 - Set the acquisition parameters, including the number of scans (e.g., 16), spectral width, and relaxation delay.^[8]

- Acquire the free induction decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Integrate the peaks to determine the relative number of protons for each signal.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Figure 1: Experimental workflow for ^1H NMR spectroscopy.

Predicted ^1H NMR Data for 5-Ethylnonan-3-ol

The following table summarizes the predicted ^1H NMR chemical shifts, multiplicities, and integrations for **5-ethylnonan-3-ol**. Predictions were generated using online NMR prediction tools.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
-CH(OH)-	3.5 - 3.7	Multiplet	1H
-OH	1.5 - 2.5	Broad Singlet	1H
-CH(CH ₂ CH ₃)-	1.3 - 1.5	Multiplet	1H
-CH ₂ - (adjacent to CH(OH))	1.2 - 1.4	Multiplet	2H
-CH ₂ - (other)	1.1 - 1.4	Multiplet	8H
-CH ₃ (of ethyl group on C5)	0.8 - 1.0	Triplet	3H
-CH ₃ (of ethyl group on C3)	0.8 - 1.0	Triplet	3H
-CH ₃ (terminal of nonane chain)	0.8 - 1.0	Triplet	3H

Analysis and Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **5-ethylnonan-3-ol** is consistent with its structure. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be the most deshielded of the aliphatic protons, appearing as a multiplet in the 3.5-3.7 ppm region due to coupling with neighboring protons.^{[12][13][14][15]} The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.^[16] The remaining methylene and methine protons of the alkyl chains overlap in the 1.1-1.5 ppm region, appearing as complex multiplets. The three distinct methyl groups are expected to appear as triplets in the upfield region (0.8-1.0 ppm) due to coupling with their adjacent methylene groups. The integration values correspond to the number of protons in each unique chemical environment, further confirming the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.

Experimental Protocol: ^{13}C NMR Spectroscopy

The experimental protocol for ^{13}C NMR is similar to that of ^1H NMR, with some key differences in acquisition parameters.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Sample Preparation:
 - Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **5-ethylnonan-3-ol** dissolved in ~0.6 mL of deuterated solvent.[\[7\]](#)
- Instrument Setup and Data Acquisition:
 - Follow the same initial steps as for ^1H NMR (insertion, locking, shimming).
 - Tune and match the probe to the ^{13}C frequency.
 - Set up a proton-decoupled ^{13}C NMR experiment. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum with singlets for each carbon.
 - A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.[\[17\]](#)
 - Acquire the FID.
- Data Processing:
 - Process the data as described for ^1H NMR (Fourier transform, phasing, referencing).

Figure 2: Experimental workflow for ^{13}C NMR spectroscopy.

Predicted ^{13}C NMR Data for 5-Ethylnonan-3-ol

The predicted ^{13}C NMR chemical shifts for **5-ethylnonan-3-ol** are presented below. These predictions are based on established empirical data and computational models.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Carbon Assignment	Predicted Chemical Shift (ppm)
C3 (-CH(OH)-)	70 - 75
C5 (-CH(CH ₂ CH ₃)-)	45 - 50
C2, C4, C6	25 - 40
C1, C7, C8, C9	10 - 25
-CH ₃ (of ethyl group on C5)	10 - 15
-CH ₃ (of ethyl group on C3)	10 - 15
-CH ₃ (terminal of nonane chain)	10 - 15

Analysis and Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of **5-ethylnonan-3-ol** is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming the diastereotopic methylene protons on the ethyl groups make the adjacent carbons inequivalent. The carbon atom bonded to the hydroxyl group (C3) is the most deshielded, with a predicted chemical shift in the range of 70-75 ppm.^{[1][17]} The methine carbon at the branch point (C5) is also expected to be downfield relative to the other aliphatic carbons. The remaining methylene and methyl carbons will appear in the upfield region of the spectrum. The specific chemical shifts provide a detailed map of the carbon framework of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid samples.^{[21][22][23][24]}

- Instrument Preparation:

- Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis:
 - Place a small drop of **5-ethylnonan-3-ol** onto the ATR crystal.[\[21\]](#)
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning:
 - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Figure 3: Experimental workflow for ATR-FTIR spectroscopy.

Predicted IR Absorption Data for 5-Ethylnonan-3-ol

The predicted characteristic IR absorption bands for **5-ethylnonan-3-ol** are listed below. These predictions are based on the known absorption frequencies of functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[25\]](#)[\[26\]](#)

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H Stretch (hydrogen-bonded)	3200 - 3600	Strong, Broad
C-H Stretch (aliphatic)	2850 - 3000	Strong
C-O Stretch (secondary alcohol)	1085 - 1125	Strong

Analysis and Interpretation of the IR Spectrum

The IR spectrum of **5-ethylnonan-3-ol** is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding.[\[3\]](#)[\[25\]](#)[\[26\]](#) The presence of strong absorption bands in the 2850-3000 cm⁻¹ region confirms the presence of C-H bonds in the

alkyl chains. A strong absorption in the 1085-1125 cm^{-1} range is indicative of the C-O stretching vibration of a secondary alcohol.[2] The absence of other strong characteristic peaks (e.g., C=O at $\sim 1700 \text{ cm}^{-1}$) further supports the identification of the compound as an alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying volatile organic compounds. [27][28][29][30][31]

- Sample Preparation:
 - Prepare a dilute solution of **5-ethylnonan-3-ol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC-MS Analysis:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - The sample is vaporized and separated on a GC column based on the components' boiling points and interactions with the stationary phase.
 - The separated components elute from the column and enter the mass spectrometer.
 - In the ion source (typically using electron ionization, EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.
 - The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion.

- Data Analysis:
 - Analyze the resulting mass spectrum. Identify the molecular ion peak (M^+) to determine the molecular weight.
 - Examine the fragmentation pattern to deduce the structure of the molecule.

Figure 4: Experimental workflow for GC-MS analysis.

Predicted Mass Spectrometry Data for 5-Ethynonan-3-ol

The mass spectrum of **5-ethynonan-3-ol** is expected to show a molecular ion peak and characteristic fragment ions. The NIST WebBook provides a mass spectrum for **5-ethynonan-3-ol**.[\[4\]](#)

m/z	Proposed Fragment	Fragmentation Pathway
172	$[C_{11}H_{24}O]^+$	Molecular Ion (M^+)
157	$[C_{10}H_{21}O]^+$	Loss of CH_3
143	$[C_9H_{19}O]^+$	Loss of C_2H_5
129	$[C_8H_{17}O]^+$	Loss of C_3H_7
115	$[C_7H_{15}O]^+$	Loss of C_4H_9
101	$[C_6H_{13}O]^+$	Loss of C_5H_{11}
87	$[C_5H_{11}O]^+$	α -cleavage
73	$[C_4H_9O]^+$	α -cleavage
59	$[C_3H_7O]^+$	α -cleavage
45	$[C_2H_5O]^+$	α -cleavage

Analysis and Interpretation of the Mass Spectrum

The mass spectrum of a secondary alcohol like **5-ethynonan-3-ol** often shows a weak or absent molecular ion peak at m/z 172 due to facile fragmentation.[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)[\[36\]](#) The most characteristic fragmentation pathways for alcohols are α -cleavage and dehydration.[\[32\]](#)[\[36\]](#)

Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. For **5-ethylnonan-3-ol**, this can result in several prominent fragment ions. Cleavage between C3 and C4 would yield a fragment at m/z 87, while cleavage between C2 and C3 would give a fragment at m/z 59. Other α -cleavages are also possible. Dehydration, the loss of a water molecule (18 amu), would result in a peak at m/z 154 (M-18). The relative abundances of these fragment ions provide a fingerprint that can be used to confirm the structure of the molecule.

Conclusion

The combination of ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of **5-ethylnonan-3-ol**. Each technique offers unique and complementary information, and together they allow for an unambiguous confirmation of the molecule's structure. The predicted data and detailed protocols presented in this guide serve as a valuable resource for researchers and scientists working with this and similar compounds.

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